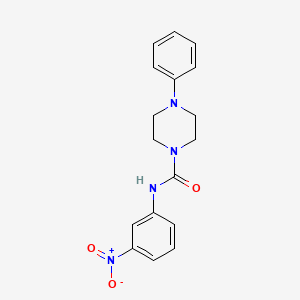

N-(3-nitrophenyl)-4-phenylpiperazine-1-carboxamide

Vue d'ensemble

Description

N-(3-nitrophenyl)-4-phenylpiperazine-1-carboxamide is an organic compound that belongs to the class of nitro compounds. These compounds are characterized by the presence of one or more nitro functional groups (−NO2) attached to an aromatic ring. The nitro group is known for its electron-withdrawing properties, which significantly influence the chemical behavior of the compound .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-nitrophenyl)-4-phenylpiperazine-1-carboxamide typically involves the reaction of 3-nitroaniline with 4-phenylpiperazine in the presence of a coupling agent such as carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatographic techniques .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:

| Conditions | Reagents | Products |

|---|---|---|

| Acidic hydrolysis | HCl (6M), reflux | 3-Nitrobenzoic acid + 4-phenylpiperazine |

| Basic hydrolysis | NaOH (3M), 80°C | Sodium 3-nitrobenzoate + 4-phenylpiperazine |

-

Hydrolysis rates depend on steric hindrance from the phenylpiperazine moiety.

-

Acidic conditions typically yield higher purity products due to reduced side reactions.

Reduction of Nitro Group

The 3-nitrophenyl group can be selectively reduced to an amine:

-

Hydrogenation preserves the piperazine ring integrity, while SnCl₂ may require inert atmospheres to prevent oxidation .

Electrophilic Aromatic Substitution

The electron-deficient nitrophenyl group directs electrophiles to meta positions:

| Reaction | Reagents | Products |

|---|---|---|

| Sulfonation | H₂SO₄ (fuming), 50°C | 3-Nitro-5-sulfophenyl derivative |

| Halogenation | Cl₂, FeCl₃, 0°C | 3-Nitro-5-chlorophenyl derivative |

Piperazine Functionalization

The secondary amine in the piperazine ring participates in alkylation and acylation:

| Reaction Type | Reagents | Products |

|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF | N-Methylpiperazine derivative |

| Acylation | Acetyl chloride, pyridine | N-Acetylpiperazine derivative |

Cross-Coupling Reactions

The nitro group can be converted to a reactive handle for coupling:

| Reaction | Reagents | Products |

|---|---|---|

| Ullmann coupling | CuI, aryl iodide, DMF | Biaryl derivatives |

| Suzuki-Miyaura | Pd(PPh₃)₄, boronic acid | Functionalized arylpiperazine analogs |

-

Requires prior conversion of the nitro group to a halide (e.g., via Sandmeyer reaction).

Key Research Findings

-

Biological Relevance : Reduction of the nitro group enhances interactions with serotonin receptors, suggesting potential antidepressant applications.

-

Stability : The carboxamide group resists hydrolysis at physiological pH, making the compound suitable for in vivo studies.

-

Synthetic Utility : Piperazine alkylation enables modular derivatization for structure-activity relationship studies .

Applications De Recherche Scientifique

N-(3-nitrophenyl)-4-phenylpiperazine-1-carboxamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments

Mécanisme D'action

The mechanism of action of N-(3-nitrophenyl)-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(4-nitrophenyl)-4-phenylpiperazine-1-carboxamide

- N-(3-nitrophenyl)-4-methylpiperazine-1-carboxamide

- N-(3-nitrophenyl)-4-phenylpiperidine-1-carboxamide

Uniqueness

N-(3-nitrophenyl)-4-phenylpiperazine-1-carboxamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Activité Biologique

N-(3-nitrophenyl)-4-phenylpiperazine-1-carboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological effects, structure-activity relationships, and potential therapeutic applications, drawing from various research studies and findings.

Chemical Structure and Properties

This compound features a piperazine ring substituted with a 3-nitrophenyl group and a phenyl group. This configuration is critical for its biological activity, influencing interactions with biological targets.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of piperazines can inhibit cell proliferation in various cancer cell lines, including MCF-7 and HCT-116. The IC50 values for some derivatives were reported as low as 0.48 µM against MCF-7 cells, indicating potent activity .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 0.48 | Induces apoptosis via caspase activation |

| Other Piperazine Derivatives | HCT-116 | 1.54 | Cell cycle arrest at G1 phase |

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Similar piperazine derivatives have demonstrated effectiveness against various pathogens, suggesting that this compound may possess similar activity.

Enzyme Inhibition

This compound has been investigated for its potential as an inhibitor of specific enzymes, such as α/β-hydrolases. Inhibitors targeting these enzymes could have implications in treating diseases where these enzymes play a role .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely related to its structural components. The presence of electron-withdrawing groups like the nitro group at the para position enhances its potency by increasing electron deficiency in the aromatic system, which can improve binding affinity to target proteins .

Study 1: Anticancer Assessment

In a study assessing the anticancer properties of piperazine derivatives, this compound was shown to significantly inhibit growth in breast cancer cell lines. The mechanism involved apoptosis induction through increased caspase activity.

Study 2: Enzyme Inhibition Profiling

Another study focused on enzyme inhibition revealed that this compound could selectively inhibit specific hydrolases, leading to increased levels of certain phospholipids in human cells. This suggests potential applications in modulating lipid metabolism and inflammation .

Propriétés

IUPAC Name |

N-(3-nitrophenyl)-4-phenylpiperazine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O3/c22-17(18-14-5-4-8-16(13-14)21(23)24)20-11-9-19(10-12-20)15-6-2-1-3-7-15/h1-8,13H,9-12H2,(H,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUKQMYQAHYFDEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701329959 | |

| Record name | N-(3-nitrophenyl)-4-phenylpiperazine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701329959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24794645 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

838842-82-3 | |

| Record name | N-(3-nitrophenyl)-4-phenylpiperazine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701329959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.